

# Astiron™ Application in Skin Tissue Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Astiron
CAS No.:	1620-24-2
Cat. No.:	B1665801

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

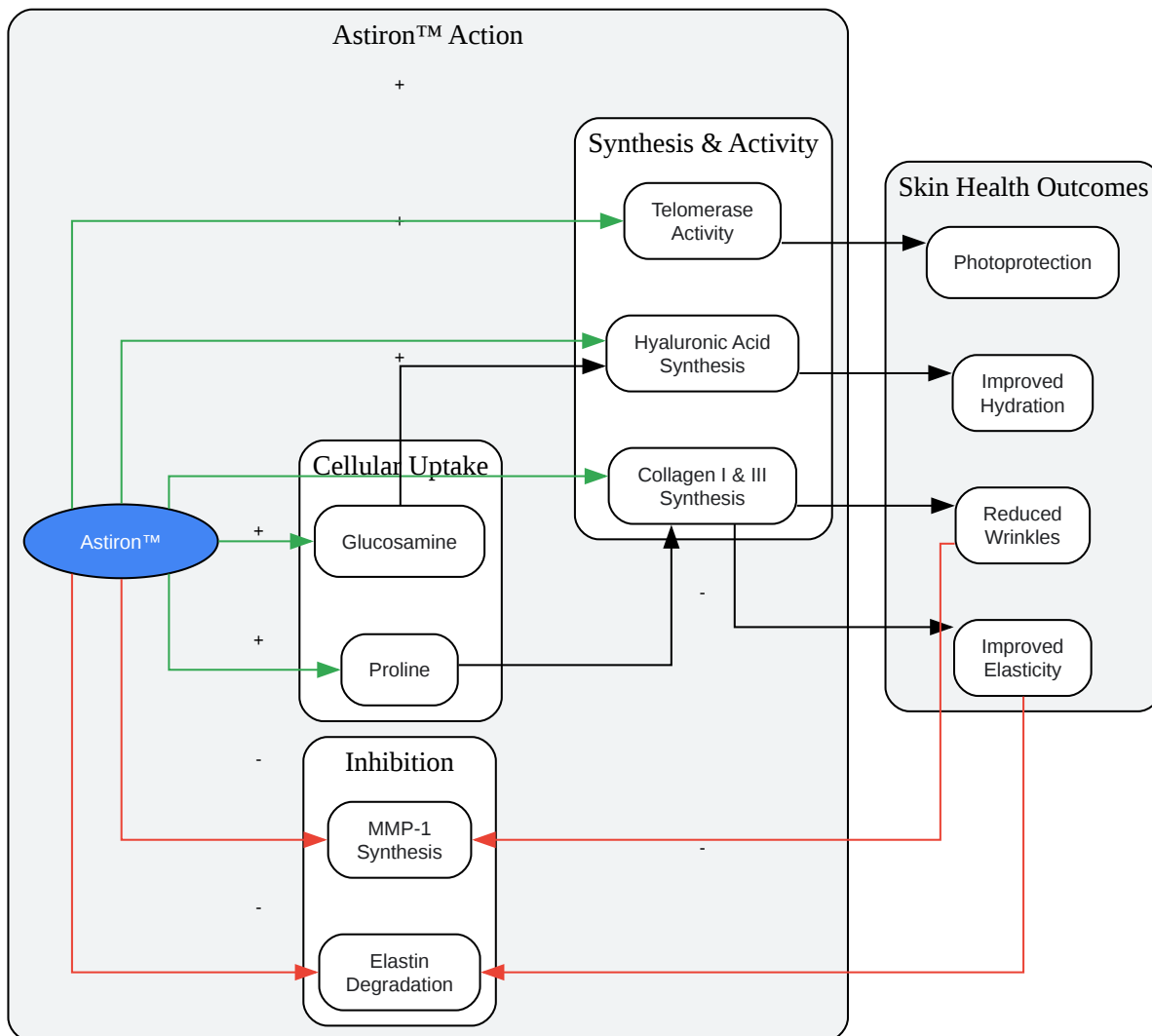
## Introduction

**Astiron™** is a proprietary, plant-based formulation composed of saponins from *Astragalus membranaceus* and *Centella asiatica*.<sup>[1][2]</sup> It is designed for use as a cosmetic and functional ingredient to promote skin health and rejuvenation.<sup>[2][3]</sup> In-vitro and human studies have demonstrated that **Astiron™** may enhance the skin's ability to synthesize collagen and hyaluronic acid, improve the absorption of key nutrients, and reduce the breakdown of the extracellular matrix.<sup>[1][4]</sup> These effects contribute to improved skin brightness, elasticity, and moisture, and a reduction in wrinkles and melanin.<sup>[3][5]</sup> This document provides detailed application notes and experimental protocols for researchers to evaluate the efficacy of **Astiron™** in skin tissue models.

## Mechanism of Action

**Astiron™** exerts its effects on skin health through a multi-faceted mechanism that primarily involves the modulation of key cellular processes in both the epidermis and the dermis. The proposed signaling pathway involves the upregulation of collagen and hyaluronic acid

synthesis, enhanced nutrient uptake, and the inhibition of matrix metalloproteinases (MMPs) that degrade the extracellular matrix.



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of **Astiron™** on skin health.

## Data Presentation

The following tables summarize the quantitative data from in-vitro studies on human epidermal (HaCaT) and dermal fibroblast (HDF) cells, as well as from a human clinical study.

### In-Vitro Study Data

Parameter	Cell Type	Treatment	Result
Collagen I Synthesis	Epidermal (HaCaT)	Astiron™	+60%
Collagen I Synthesis	Dermal (HDF)	Astiron™	+80%
Collagen I Secretion	Dermal (HDF)	Astiron™	+45%
Collagen III Synthesis	Dermal (HDF)	Astiron™	+30%
Hyaluronic Acid Synthesis	Epidermal (HaCaT)	Astiron™	+20%
HAS2 Gene Expression	Epidermal (HaCaT)	Astiron™	+30%
MMP-1 Synthesis	Dermal (HDF)	Astiron™ (post UV-B)	-51%
MMP-1 Gene Expression	Dermal (HDF)	Astiron™ (post UV-B)	-50%
Telomerase Activity	Epidermal (HaCaT)	Astiron™	+265%

Data sourced from an in-vitro study overview.[\[4\]](#)

### Human Study Data (Topical and Oral Application)

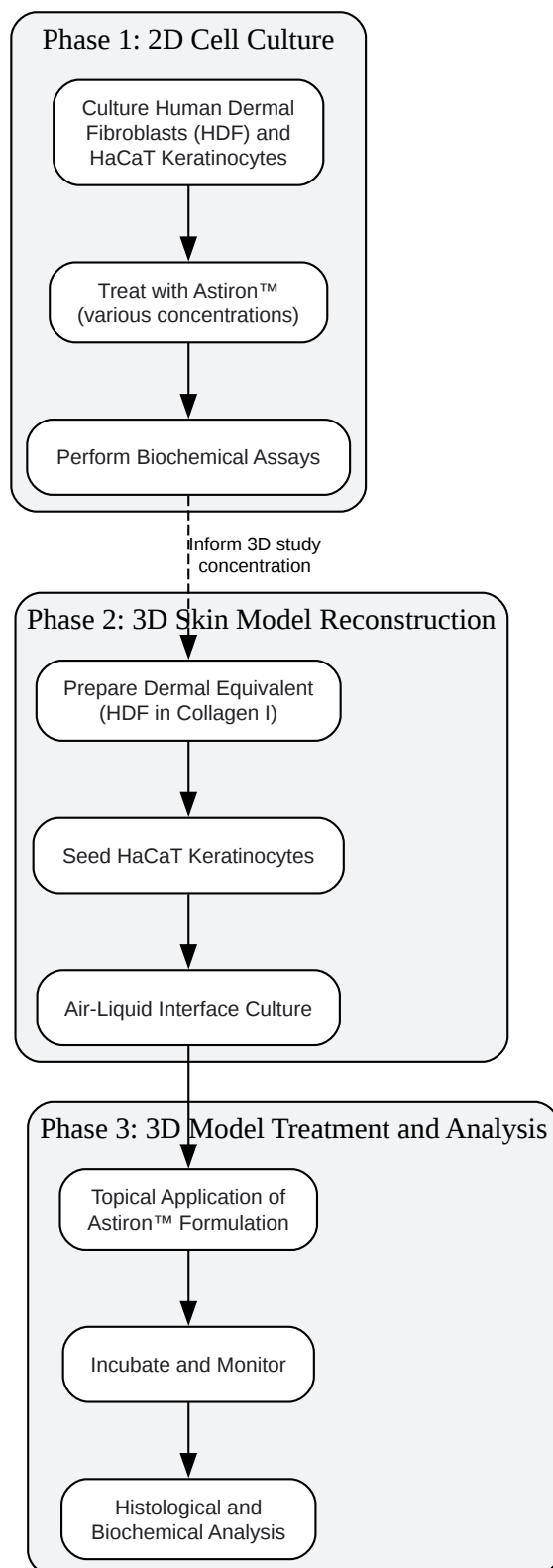
Parameter	Topical (4 weeks)	Oral (12 weeks)	Combined (12 weeks)
Skin Brightness	+2.5%	Significant Improvement	+4.2%
Skin Moisture	-	-	+12.9%
Skin Elasticity	+6.5%	Significant Improvement	+9.0%
Melanin Value	-5.2%	-	-8.2%
Pore Count	-10.6%	-	-28.5%
Skin Texture	-	Significant Improvement	-
Collagen Content	+8.7%	Significant Improvement	+13.7%

Data from a randomized, double-blind, placebo-controlled human trial.[\[2\]](#)[\[3\]](#)[\[5\]](#)

## Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of **Astiron™** in both 2D and 3D skin tissue models.

## Experimental Workflow Overview



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for **Astiron™** evaluation.

## Protocol 1: 2D Cell Culture and Treatment

This protocol details the culture of human dermal fibroblasts (HDF) and human keratinocytes (HaCaT) for preliminary efficacy testing of **Astiron™**.

### 1. Cell Culture:

- Culture HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
- Culture HaCaT cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and hydrocortisone.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### 2. **Astiron™** Treatment:

- Prepare a stock solution of **Astiron™** in a suitable solvent (e.g., DMSO or sterile water, based on solubility data from the supplier).
- Seed cells in 6-well or 24-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **Astiron™** (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 24-48 hours. Include a vehicle control.

### 3. Post-Treatment Analysis:

- After the incubation period, collect the cell culture supernatant and/or cell lysates for subsequent biochemical assays.

## Protocol 2: 3D Full-Thickness Skin Model Reconstruction

This protocol describes the generation of a 3D skin equivalent for more physiologically relevant testing of **Astiron™**. [7][8]

### 1. Preparation of the Dermal Equivalent:

- Prepare a solution of rat-tail collagen I on ice.
- Trypsinize and resuspend HDFs in culture medium.
- Mix the HDF suspension with the neutralized collagen I solution.
- Dispense the cell-collagen mixture into cell culture inserts (e.g., 6-well or 12-well format) and allow it to polymerize at 37°C for 1-2 hours.
- Submerge the dermal equivalent in HDF culture medium and incubate overnight.

## 2. Seeding of Keratinocytes:

- The following day, replace the medium with keratinocyte culture medium.
- Trypsinize and resuspend HaCaT cells.
- Seed the HaCaT cell suspension onto the surface of the dermal equivalent.
- Allow the keratinocytes to attach for 2-4 hours before adding more medium.

## 3. Air-Liquid Interface Culture:

- After 2-3 days of submerged culture, raise the skin equivalent to the air-liquid interface by lowering the medium level to just touch the bottom of the insert.
- Culture for an additional 10-14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.

## 4. Topical Application of **Astiron™**:

- Prepare a topical formulation of **Astiron™** (e.g., a cream or solution). **Astiron™** is recommended for topical use at a 5% concentration.[\[1\]](#)
- Apply a defined amount of the **Astiron™** formulation to the surface of the 3D skin model.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).

## Protocol 3: Biochemical Assays

### 1. Collagen Synthesis Assay:

- Method: Utilize an HPLC method to measure hydroxyproline as an indicator of collagen synthesis.[9]
- Procedure:
  - Collect cell culture medium (for secreted collagen) and cell pellets (for cell-associated collagen).
  - Hydrolyze the samples in 6N HCl at 110°C for 24 hours.
  - Dry the hydrolysates and reconstitute in a suitable buffer.
  - Analyze the hydroxyproline content using HPLC with a standard curve.

### 2. Hyaluronic Acid (HA) Quantification:

- Method: Use a competitive ELISA-like assay.[10]
- Procedure:
  - Collect cell culture supernatants.
  - Perform the ELISA according to the manufacturer's instructions, typically involving the competition of sample HA with a coated HA for binding to a specific HA-binding protein.
  - Measure the absorbance and calculate the HA concentration based on a standard curve.

### 3. Proline and Glucosamine Uptake Assay:

- Method: Radiolabeled substrate uptake assay.[4]
- Procedure for Proline Uptake:
  - Treat cells with or without **Astiron**<sup>™</sup> for 48 hours.
  - Wash cells with PBS and incubate in amino acid-free medium for 30 minutes.
  - Replace with fresh amino acid-free medium containing <sup>3</sup>H-proline.
  - After designated time intervals, lyse the cells and measure the incorporated radioactivity using a scintillation counter.
- Procedure for Glucosamine Uptake:

- Treat cells with or without **Astiron™** for 48 hours.
- Wash cells with PBS and incubate in glucose and serum-free medium for 2 hours.
- Replace with fresh glucose and serum-free medium containing <sup>3</sup>H-glucosamine.
- After designated time intervals, lyse the cells and measure the incorporated radioactivity.

#### 4. Matrix Metalloproteinase-1 (MMP-1) Activity Assay:

- Method: Use a commercially available MMP-1 activity assay kit (ELISA-based).[11][12]
- Procedure:
  - For studies involving UV irradiation, treat cells with **Astiron™** for 24 hours, then expose them to UV-B (e.g., 50 mJ/cm<sup>2</sup>).[4]
  - Incubate in serum-free medium for 24 hours and collect the supernatant.
  - Measure the active MMP-1 in the supernatant using an ELISA kit according to the manufacturer's protocol.

#### 5. Elastin Degradation Assay:

- Method: In-situ zymography or measurement of elastin-derived peptides.
- Procedure (Conceptual):
  - Culture dermal fibroblasts on elastin-coated plates.
  - Treat with **Astiron™** and a pro-inflammatory stimulus if desired.
  - Measure the degradation of the elastin substrate by quantifying fluorescently labeled elastin fragments released into the medium or by measuring the remaining elastin on the plate.

## Conclusion

The provided protocols and data offer a comprehensive guide for researchers to investigate the application of **Astiron™** in skin tissue models. These methodologies can be adapted to specific research needs to further elucidate the mechanisms of action and quantify the beneficial effects of **Astiron™** on skin health. The use of both 2D and 3D models will provide a robust evaluation of this promising ingredient for skin rejuvenation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. alliedacademies.org \[alliedacademies.org\]](https://alliedacademies.org)
- [2. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [3. citedrive.com \[citedrive.com\]](https://citedrive.com)
- [4. amitahc.com \[amitahc.com\]](https://amitahc.com)
- [5. scilit.com \[scilit.com\]](https://scilit.com)
- [6. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [8. Generation of Organotypic Full Skin Reconstructs: A Procedure to Establish 3D Skin Model Using Human Skin Samples \[jove.com\]](#)
- [9. discovery.ucl.ac.uk \[discovery.ucl.ac.uk\]](https://discovery.ucl.ac.uk)
- [10. ELISA-like Assay for Hyaluronic Acid \[manufacturingchemist.com\]](https://manufacturingchemist.com)
- [11. Expression of catalytically active Matrix Metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. biosensis.com \[biosensis.com\]](https://biosensis.com)
- To cite this document: BenchChem. [Astiron™ Application in Skin Tissue Models: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665801/docs#astiron-application-in-skin-tissue-models-application-notes-and-protocols\]](https://www.benchchem.com/product/b1665801/docs#astiron-application-in-skin-tissue-models-application-notes-and-protocols)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)